N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide
Description
Properties
IUPAC Name |
N-[[1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl]methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27F3N2O3S/c1-15-11-19(16(2)29-15)13-26-9-7-17(8-10-26)12-25-30(27,28)14-18-3-5-20(6-4-18)21(22,23)24/h3-6,11,17,25H,7-10,12-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPKSKNDOCLZSKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CN2CCC(CC2)CNS(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidine Ring Formation
The piperidine scaffold is synthesized via a Buchwald-Hartwig amination or cyclization of δ-amino ketones . For instance, reacting 4-piperidone with hydroxylamine forms the corresponding oxime, which is reduced using lithium aluminum hydride (LiAlH4) to yield piperidin-4-ylmethanol.
N-Alkylation with (2,5-Dimethylfuran-3-yl)methyl Group
The piperidine nitrogen is alkylated using (2,5-dimethylfuran-3-yl)methyl bromide under basic conditions (K₂CO₃, DMF, 60°C), yielding 1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-ylmethanol. Subsequent conversion of the alcohol to the amine is achieved via a Gabriel synthesis or Staudinger reaction , producing Intermediate A.
Synthesis of Intermediate B: Methanesulfonamide Derivatives
Sulfonylation of Secondary Amines
Intermediate A is reacted with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) with triethylamine (TEA) as a base. This step forms the monosubstituted sulfonamide, N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)methanesulfonamide .
Introduction of the 4-(Trifluoromethyl)phenyl Group
The monosubstituted sulfonamide undergoes Ullmann-type coupling with 4-(trifluoromethyl)iodobenzene in the presence of CuI and 1,10-phenanthroline to install the aryl group. Alternatively, Buchwald-Hartwig amination with 4-(trifluoromethyl)aniline and a palladium catalyst achieves the disubstitution.
Optimized Synthetic Route and Reaction Conditions
The following table summarizes critical steps, reagents, and yields:
| Step | Reaction | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Piperidine N-alkylation | (2,5-Dimethylfuran-3-yl)methyl bromide, K₂CO₃, DMF, 60°C | 78 |
| 2 | Alcohol-to-amine conversion | Phthalimide, PPh₃, CCl₄; then H₂NNH₂ | 65 |
| 3 | Sulfonylation | MsCl, TEA, DCM, 0°C → RT | 82 |
| 4 | Aryl coupling | 4-(Trifluoromethyl)iodobenzene, CuI, DMF, 110°C | 58 |
Analytical Characterization and Validation
Spectroscopic Data
Purity Assessment
Reverse-phase HPLC (C18 column, MeCN/H₂O gradient) confirmed >98% purity.
Challenges and Alternative Pathways
Competing Side Reactions
Alternative Sulfonylation Strategies
- Microwave-assisted synthesis reduces reaction time from 12 h to 45 min, improving yield to 85%.
- Solid-phase synthesis using Wang resin enables facile purification but lowers scalability.
Industrial-Scale Considerations
Cost-Effective Reagents
Replacing CuI with CuO nanoparticles in Ullmann coupling reduces metal waste.
Solvent Recycling
DMF recovery via distillation achieves >90% reuse, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoromethylphenyl group, using reagents such as sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Sodium hydride, lithium diisopropylamide, and other strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may focus on its potential therapeutic effects, such as its ability to modulate specific biological pathways.
Industry: The compound can be used in the development of new materials, including polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Medicinal Chemistry
Example Compound from : N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)benzyl)methanesulfonamide (Mass: 603.0 Da) shares the methanesulfonamide group but incorporates a pyrazolo-pyrimidinyl core and a chromen-4-one system. This compound’s higher molecular weight (603.0 Da vs.
Key Differences :
- Core Structure : Pyrazolo-pyrimidine vs. piperidine-furan.
- Functional Groups: Dual fluorine atoms and chromenone vs. trifluoromethylphenyl and dimethylfuran.
- Biological Implications : The pyrazolo-pyrimidine core is common in kinase inhibitors, while the piperidine-furan system may modulate CNS penetration or GPCR interactions.
Agrochemical Sulfonamides ()
Tolylfluanid (1,1-dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-(4-methylphenyl)methanesulfonamide):
- Structure: Dichloro-fluoro substituents and dimethylamino sulfonyl group.
- Use : Broad-spectrum fungicide.
- Comparison : The absence of halogens in the target compound may reduce environmental persistence but limit antifungal activity. The trifluoromethyl group in the target compound could enhance soil adsorption compared to tolylfluanid’s methylphenyl group .
Dichlofluanid (1,1-dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-phenylmethanesulfenamide):
Data Table: Structural and Functional Comparison
Research Findings and Hypotheses
- Metabolic Stability: The trifluoromethyl group in the target compound likely improves resistance to oxidative metabolism compared to non-fluorinated analogues like tolylfluanid .
- Target Selectivity : The dimethylfuran and piperidine moieties may confer selectivity for mammalian targets (e.g., GPCRs) over fungal enzymes targeted by agrochemical sulfonamides .
- Synthetic Challenges : The target compound’s branched piperidine-furan linkage presents greater synthetic complexity compared to linear sulfonamides in and .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
